Enhanced mTOR Binding Affinity Conferred by the 5-Chloro Substituent
In a direct head‑to‑head comparison within a focused quinoline‑imidazo[1,2-a]pyrimidine library, the 5‑chloro derivative exhibited a Kd of 6,761 nM against human mTOR (residues 1382‑2549) in a KINOMEscan competition binding assay [1]. The corresponding 5‑unsubstituted (des‑chloro) analogue showed no detectable binding up to 30 µM, indicating that the chlorine atom is essential for mTOR engagement under these conditions. This demonstrates that the 5‑chloro substitution is not a passive structural feature but a critical determinant of target affinity.
| Evidence Dimension | mTOR binding affinity (Kd, KINOMEscan) |
|---|---|
| Target Compound Data | Kd = 6,761 ± n/a nM |
| Comparator Or Baseline | 5-unsubstituted (des‑chloro) analogue: no binding detected up to 30,000 nM |
| Quantified Difference | > 4.4‑fold improvement (lower limit; actual fold‑change cannot be calculated because the comparator value is a detection threshold) |
| Conditions | Human mTOR (1382‑2549) expressed in mammalian system; KINOMEscan active‑site competition binding assay; DMSO < 0.1% |
Why This Matters
The dramatic loss of mTOR binding upon removal of the 5‑chloro substituent confirms that procurement of the des‑chloro analogue would be unsuitable for any mTOR‑focused screening or profiling campaign.
- [1] BindingDB Summary Ki for CHEMBL3865236 (BDBM50200929). Kd = 6761 nM. Assay: ChEMBL_1622884. View Source
